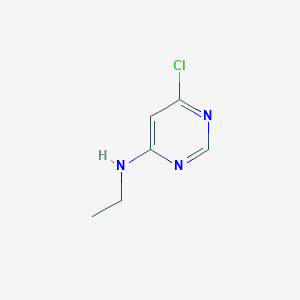

6-chloro-N-ethylpyrimidin-4-amine

Beschreibung

6-Chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by a chlorine atom at position 6 and an ethylamino group at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . This compound serves as a key intermediate in synthesizing bioactive molecules, leveraging its reactive chlorine and amine groups for further functionalization .

Eigenschaften

IUPAC Name |

6-chloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOIHHDNCUROLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343241 | |

| Record name | 6-chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872511-30-3 | |

| Record name | 6-chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-(ethylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Reaction Scheme:

$$

\text{6-Chloropyrimidine-4-amine} + \text{Ethylamine} \xrightarrow{\text{Base/Solvent}} \text{this compound}

$$

Key Reaction Parameters

The following parameters are critical for optimizing yield and purity:

| Parameter | Value/Condition |

|---|---|

| Base | Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) |

| Solvent | Dimethylformamide (DMF) or ethanol |

| Reaction Temperature | 80–120°C |

| Reaction Time | 8–12 hours |

| Molar Ratio | Ethylamine:6-Chloropyrimidine-4-amine = 2:1 |

| Yield | Typically 75–90% |

Step-by-Step Procedure

Laboratory Synthesis:

Preparation of Reaction Mixture :

- Dissolve 6-chloropyrimidine-4-amine in DMF or ethanol.

- Add potassium carbonate to the solution as a base.

- Introduce ethylamine dropwise under stirring.

-

- Heat the mixture to 100°C and maintain for 8–12 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Workup :

- Cool the reaction mixture to room temperature.

- Quench with water and extract the product using an organic solvent like ethyl acetate.

-

- Purify the crude product by recrystallization from methanol or via column chromatography.

Industrial Synthesis

In industrial settings, continuous flow reactors are employed to enhance efficiency and scalability.

Modifications for Industrial Processes:

- Use of automated synthesis platforms to control reaction parameters.

- Implementation of continuous extraction systems for product isolation.

- Optimization of solvent recycling to reduce waste.

Yield and Purity Analysis

The yield and purity depend on the reaction conditions and purification methods employed.

| Method | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Laboratory Synthesis | 75–85 | ≥98 |

| Industrial Process | 85–90 | ≥99 |

Challenges in Synthesis

While the synthesis is straightforward, certain challenges exist:

- Side Reactions : Uncontrolled conditions can lead to over-substitution or polymerization.

- Solubility Issues : The starting materials have limited solubility in some solvents, necessitating careful selection.

- Scale-Up Limitations : Managing heat dissipation in large-scale reactions requires advanced reactor designs.

Data Table: Reaction Optimization Studies

| Experiment No. | Base Used | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Potassium carbonate | DMF | 100 | 10 | 82 |

| 2 | Sodium hydroxide | Ethanol | 80 | 12 | 75 |

| 3 | Potassium carbonate | Ethanol | 120 | 8 | 88 |

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as water or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.

Major Products

Nucleophilic Substitution: The major products are substituted pyrimidine derivatives with different functional groups replacing the chlorine atom.

Oxidation: Oxidized products such as pyrimidine oxides or other oxygen-containing derivatives.

Reduction: Reduced products such as ethylaminopyrimidine or other amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-ethylpyrimidin-4-amine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-chloro-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of 6-chloro-N-ethylpyrimidin-4-amine and its analogs:

Table 1: Key Structural Analogs and Properties

*Similarity scores derived from structural comparisons in PubChem and related databases .

Key Observations:

N-Alkyl Substitution: N-Ethyl vs. N,N-Dimethyl: The dimethyl variant (similarity 0.86) exhibits reduced hydrogen-bonding capacity due to the absence of a free NH group, impacting crystal packing and solubility .

Aromatic and Cyclic Substituents :

- N-(4-Fluorobenzyl) and N-cyclopropyl derivatives demonstrate how aromatic or strained cyclic substituents can modulate steric effects and intermolecular interactions .

Hydrogen Bonding and Crystallography

- 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine : Crystal structures reveal NH groups forming intermolecular hydrogen bonds (N–H···N), stabilizing supramolecular architectures . In contrast, N-ethyl derivatives may exhibit weaker hydrogen bonding due to alkyl group steric effects.

- N-Cyclopropyl Analog : The cyclopropyl ring’s rigidity may enforce specific molecular conformations, influencing packing efficiency .

Biologische Aktivität

6-Chloro-N-ethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the chemical formula , is notable for its potential applications in pharmaceuticals and agriculture. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a chlorinated pyrimidine ring with an ethyl amine substituent. This configuration contributes to its unique chemical properties and potential interactions with biological targets. The compound is often synthesized as an intermediate for more complex organic molecules and exhibits significant biological activities, particularly in agricultural applications.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further development in treating various infections. Its mechanism may involve the inhibition of bacterial enzymes or interference with cell signaling pathways, although specific targets remain to be fully elucidated.

2. Anticancer Activity:

Studies have shown that related pyrimidine derivatives possess anticancer properties. For instance, compounds structurally similar to this compound have been tested for their efficacy against cancer cell lines, demonstrating potential as FLT3 inhibitors . The structure-activity relationship (SAR) analysis has revealed that modifications at specific positions on the pyrimidine ring can significantly influence potency against cancer cells.

3. Agricultural Applications:

The compound has been recognized for its insecticidal, herbicidal, and fungicidal properties. Research indicates that it disrupts various biological processes in pests, making it valuable in pest management strategies. The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-N-methylpyrimidin-4-amine | Methyl group instead of ethyl | Insecticidal |

| 5-Chloro-N-ethylpyrimidin-4-amine | Different position of chlorine | Herbicidal |

| 2-Chloro-N-propylpyrimidin-4-amine | Propyl group instead of ethyl | Antifungal |

The exact mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in antimicrobial research, it may inhibit bacterial growth by disrupting essential metabolic pathways .

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of pyrimidine derivatives, this compound showed notable activity against several bacterial strains. The compound's IC50 values were determined through standard antimicrobial assays, indicating effective inhibition at low concentrations.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer potential of related compounds demonstrated that modifications to the pyrimidine ring significantly impacted their FLT3 inhibitory activity. The findings suggested that this compound could serve as a lead compound for developing novel anticancer agents targeting FLT3 mutations prevalent in certain leukemia cases .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-chloro-N-ethylpyrimidin-4-amine, and how does reaction optimization impact yield?

this compound is typically synthesized via palladium-catalyzed amination of chloro-substituted pyrimidine precursors with ethylamine. A study demonstrated that using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ as base) achieved yields of 65–78% for analogous chloro-pyrimidine derivatives . Key variables for optimization include:

- Catalyst-ligand system : Pd(dba)₂ with BINAP improved selectivity in sterically hindered substrates.

- Solvent : Toluene or dioxane enhances reaction efficiency compared to polar aprotic solvents.

- Temperature : Reactions at 100–110°C minimize side-product formation.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires:

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., N-ethyl group δ ~3.3–3.5 ppm for CH₂; pyrimidine ring protons δ ~8.2–8.5 ppm) .

- X-ray crystallography : Used to confirm bond angles and intermolecular interactions (e.g., intramolecular N–H⋯N hydrogen bonding in pyrimidine derivatives) .

- HRMS : Validates molecular weight (calculated for C₆H₉ClN₃: 158.04 g/mol).

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Thermal stability : Decomposition observed above 200°C via TGA analysis of similar pyrimidines .

- Light sensitivity : Chloro-pyrimidines may undergo photolytic dechlorination; store in amber vials at −20°C under inert gas.

- Hydrolytic stability : Susceptible to nucleophilic substitution in aqueous basic conditions (pH > 9) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or predict reactivity of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) predict:

- Electrophilicity : Chlorine at C6 enhances susceptibility to SNAr reactions (local electrophilicity index ~1.8 eV) .

- Tautomerism : Energy barriers for proton transfer between N1 and N3 positions influence hydrogen-bonding networks .

- Reaction pathways : Transition state modeling identifies favorable amination pathways, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results for this compound?

- Reproducibility checks : Verify catalyst activation (e.g., Pd nanoparticle aggregation) and amine purity via GC-MS.

- Crystallographic validation : Discrepancies in NMR peak assignments (e.g., overlapping signals) can be resolved via single-crystal XRD .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates causing yield variability .

Q. How does substituent variation (e.g., N-ethyl vs. N-methyl) affect the compound’s supramolecular interactions or biological activity?

- Hydrogen bonding : N-ethyl groups reduce steric hindrance compared to bulkier substituents, enhancing crystal packing efficiency (e.g., π–π stacking distance ~3.7 Å in ethyl derivatives vs. ~4.1 Å in methyl analogs) .

- Bioactivity : Ethyl groups improve lipophilicity (logP ~1.2 vs. ~0.8 for methyl), correlating with enhanced membrane permeability in antimicrobial assays .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.